2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran
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Overview
Description
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is a chemical compound with the molecular formula C11H22O5 It is a derivative of tetrahydrofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with diethyl ether in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: A similar compound with methoxy groups instead of ethoxy groups.
2,5-Diethoxytetrahydrofuran: Another derivative with two ethoxy groups but without the diethoxymethyl substitution.
Uniqueness
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
60664-55-3 |
---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(diethoxymethyl)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C13H26O5/c1-5-14-11-9-10-13(18-11,17-8-4)12(15-6-2)16-7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
WAIRCAVHNPYSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(O1)(C(OCC)OCC)OCC |
Origin of Product |
United States |
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